

Application Notes: Utilizing 6-Methylpiperidine-3-carboxylic Acid in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: 6-Methylpiperidine-3-carboxylic acid

Cat. No.: B1315690

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **6-Methylpiperidine-3-carboxylic acid** in enzyme inhibition assays. This chiral piperidine carboxylic acid serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure is a key component in compounds being investigated as potential therapeutics, including those targeting migraines and malaria.^[1] The stereochemistry of the piperidine ring is often crucial for biological activity.^{[1][2]} This document outlines its potential as an inhibitor for several key enzyme classes and provides detailed protocols for assessing its inhibitory activity.

Target Enzyme Classes

While specific quantitative inhibition data for **6-Methylpiperidine-3-carboxylic acid** is not extensively available in public literature, the core structure of piperidine-3-carboxylic acid is a recognized motif in the design of inhibitors for several important enzyme families. The carboxylic acid group, in particular, is noted for its ability to form hydrogen bonds with catalytic residues within enzyme active sites.^[2]

Matrix Metalloproteinases (MMPs): Piperidine-based carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of MMPs, with some analogues demonstrating low nanomolar potency against MMP-2, -3, -8, -9, and -13, while showing selectivity by sparing MMP-1 and MMP-7.^{[3][4]} MMPs are a family of zinc-dependent endopeptidases involved in the

degradation of extracellular matrix components, playing a critical role in tissue remodeling, wound healing, and cancer metastasis.

D-Amino Acid Oxidase (DAAO): In vitro studies suggest that (3R,6S)-**6-Methylpiperidine-3-carboxylic acid** may exhibit inhibitory activity against D-Amino Acid Oxidase.[2] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a therapeutic strategy being explored for neurological disorders such as schizophrenia.

HIV-1 Protease: Piperidine-carboxylic acid derivatives are subjects of research for the inhibition of viral proteases, including HIV-1 protease.[2] These compounds can act as transition-state mimics of peptide substrates.[2] Notably, a derivative incorporating (R)-piperidine-3-carboxamide as a P2 ligand has demonstrated highly potent inhibition of HIV-1 protease with an IC₅₀ value of 0.13 ± 0.01 nM.[5] HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus, and its inhibition is a cornerstone of antiretroviral therapy.

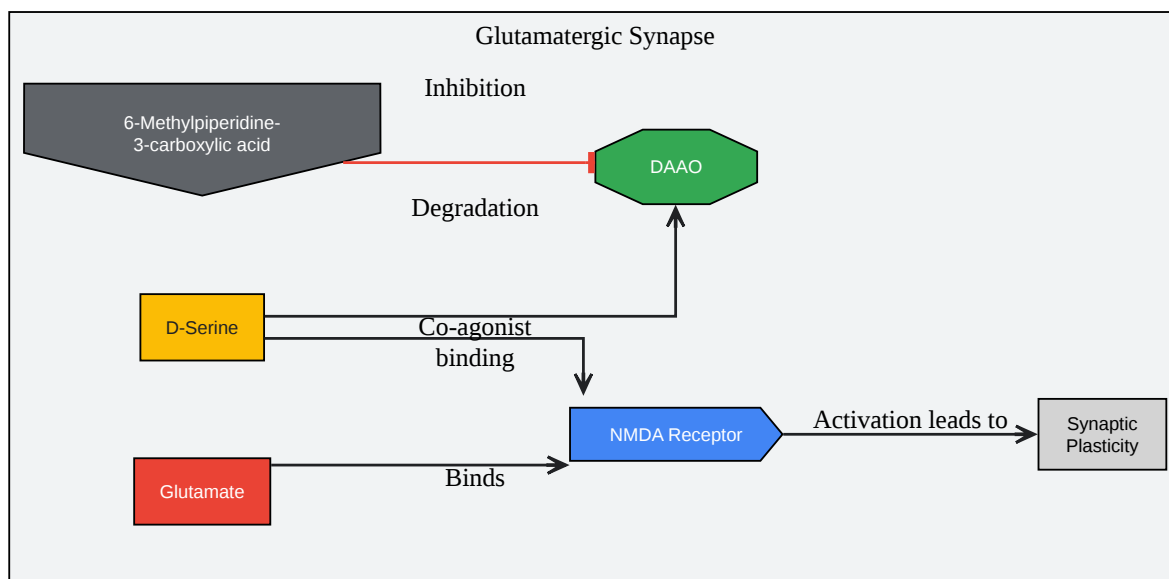
Quantitative Data for Related Piperidine Derivatives

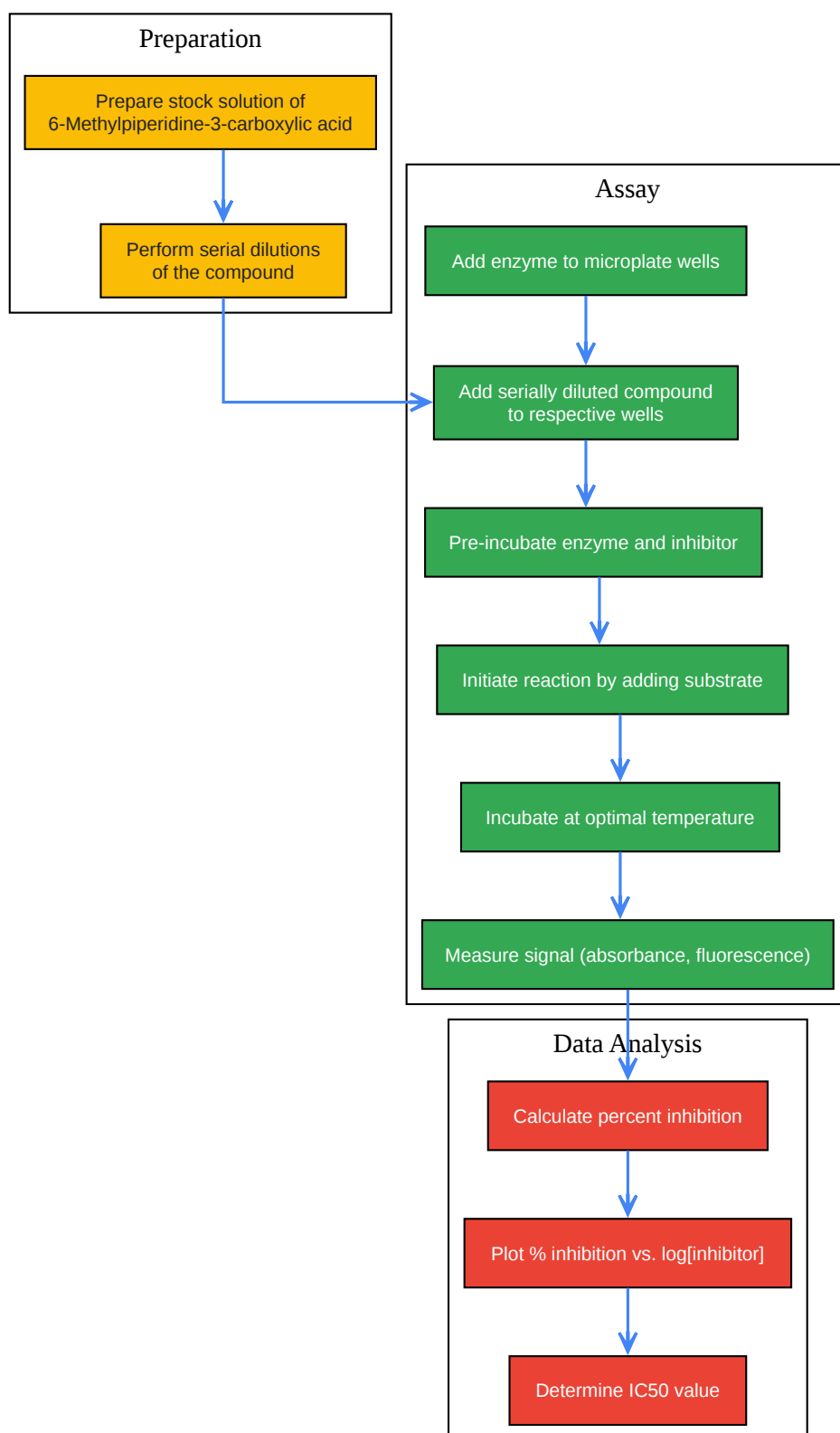
Although specific IC₅₀ or K_i values for **6-Methylpiperidine-3-carboxylic acid** are not readily available, the following table summarizes the inhibitory potency of closely related piperidine-3-carboxylic acid derivatives against the target enzyme classes to provide a rationale for screening.

Enzyme Target Class	Derivative Description	Inhibitory Potency (IC50/Ki)	Reference
HIV-1 Protease	Inhibitor with (R)-piperidine-3-carboxamide as P2 ligand	IC50: 0.13 ± 0.01 nM	[5]
Matrix Metalloproteinases (MMPs)	Piperidine-based arylsulfonamide carboxylic acid derivatives	Low nanomolar potency against MMP-2, -3, -8, -9, & -13	[3]
Acetylcholinesterase	Ethyl nipecotate (ethyl-piperidine-3-carboxylate) derivatives	IC50: as low as 47 µM	[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of D-Amino Acid Oxidase (DAAO) Inhibition





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